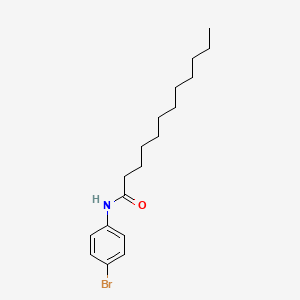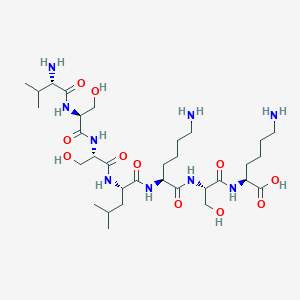![molecular formula C47H85NO6 B14234031 4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid CAS No. 762251-76-3](/img/structure/B14234031.png)
4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of three dodecyloxy groups attached to a benzamido moiety, which is further linked to a butanoic acid chain. The compound’s molecular formula is C43H77NO6, and it has a significant molecular weight due to the long dodecyloxy chains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid typically involves multiple steps, starting from the preparation of the intermediate compounds. One common method involves the esterification of 3,4,5-tris(dodecyloxy)benzoic acid with butanoic acid derivatives. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in high purity. Additionally, the industrial process may incorporate green chemistry principles to minimize the environmental impact of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecyloxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamido derivatives.
Aplicaciones Científicas De Investigación
4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry: Utilized in the development of advanced materials such as liquid crystals and surfactants.
Mecanismo De Acción
The mechanism of action of 4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s amphiphilic nature allows it to integrate into biological membranes, potentially disrupting membrane integrity and function. Additionally, the compound may
Propiedades
Número CAS |
762251-76-3 |
|---|---|
Fórmula molecular |
C47H85NO6 |
Peso molecular |
760.2 g/mol |
Nombre IUPAC |
4-[(3,4,5-tridodecoxybenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C47H85NO6/c1-4-7-10-13-16-19-22-25-28-31-37-52-43-40-42(47(51)48-36-34-35-45(49)50)41-44(53-38-32-29-26-23-20-17-14-11-8-5-2)46(43)54-39-33-30-27-24-21-18-15-12-9-6-3/h40-41H,4-39H2,1-3H3,(H,48,51)(H,49,50) |
Clave InChI |
HUIJQRRWKSKTQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-](/img/structure/B14233950.png)
![3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine](/img/structure/B14233955.png)
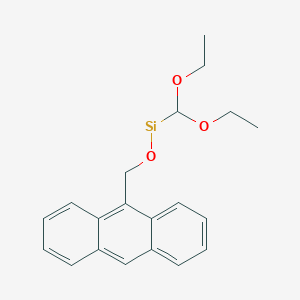
![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)
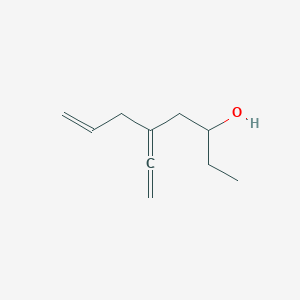
![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)
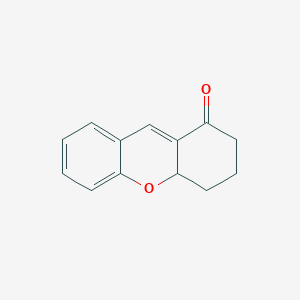

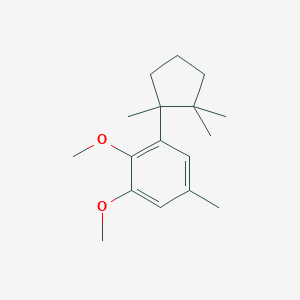

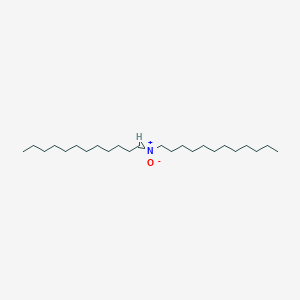
![1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B14234016.png)
